4-amino-3-(3-chloro-4-fluorophenyl)-5-(pyrrolidine-1-carbonyl)-2,3-dihydro-1,3-thiazole-2-thione
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Overview
Description
4-amino-3-(3-chloro-4-fluorophenyl)-5-(pyrrolidine-1-carbonyl)-2,3-dihydro-1,3-thiazole-2-thione is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiazole ring, a pyrrolidine moiety, and a substituted phenyl group. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-3-(3-chloro-4-fluorophenyl)-5-(pyrrolidine-1-carbonyl)-2,3-dihydro-1,3-thiazole-2-thione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate thioamide and α-halo ketone precursors under controlled conditions. The reaction conditions often require the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
4-amino-3-(3-chloro-4-fluorophenyl)-5-(pyrrolidine-1-carbonyl)-2,3-dihydro-1,3-thiazole-2-thione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions on the phenyl ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide; often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-amino-3-(3-chloro-4-fluorophenyl)-5-(pyrrolidine-1-carbonyl)-2,3-dihydro-1,3-thiazole-2-thione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-amino-3-(3-chloro-4-fluorophenyl)-5-(pyrrolidine-1-carbonyl)-2,3-dihydro-1,3-thiazole-2-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with its targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-3-(3-chlorophenyl)-5-(pyrrolidine-1-carbonyl)-2,3-dihydro-1,3-thiazole-2-thione
- 4-amino-3-(4-fluorophenyl)-5-(pyrrolidine-1-carbonyl)-2,3-dihydro-1,3-thiazole-2-thione
- 4-amino-3-(3-chloro-4-methylphenyl)-5-(pyrrolidine-1-carbonyl)-2,3-dihydro-1,3-thiazole-2-thione
Uniqueness
The presence of both chloro and fluoro substituents on the phenyl ring in 4-amino-3-(3-chloro-4-fluorophenyl)-5-(pyrrolidine-1-carbonyl)-2,3-dihydro-1,3-thiazole-2-thione imparts unique electronic and steric properties, making it distinct from its analogs. These substituents can influence the compound’s reactivity, binding affinity, and overall biological activity, providing a unique profile for various applications.
Properties
IUPAC Name |
[4-amino-3-(3-chloro-4-fluorophenyl)-2-sulfanylidene-1,3-thiazol-5-yl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFN3OS2/c15-9-7-8(3-4-10(9)16)19-12(17)11(22-14(19)21)13(20)18-5-1-2-6-18/h3-4,7H,1-2,5-6,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVRPXHYEWPTEJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=C(N(C(=S)S2)C3=CC(=C(C=C3)F)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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